

Analytical Protocols for 3-Hydroxycyclohexane-1-carbohydrazide: A Comprehensive Guide

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Compound of Interest

Compound Name: 3-Hydroxycyclohexane-1-carbohydrazide

CAS No.: 100949-27-7

Cat. No.: B034891

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Executive Summary & Chemical Context[1][2][3]

3-Hydroxycyclohexane-1-carbohydrazide (CAS: 100949-27-7) is a critical aliphatic hydrazide intermediate used in the synthesis of complex pharmaceutical ingredients, including kinase inhibitors and anti-tubercular agents.

Analytical Challenges:

- **Lack of Chromophore:** The molecule lacks a conjugated π -system, rendering direct UV detection at standard wavelengths (254 nm) impossible without derivatization.
- **High Polarity:** The presence of both a hydroxyl (-OH) and a hydrazide (-CONHNH₂) group results in a low LogP, causing poor retention on standard C18 reversed-phase columns.
- **Genotoxic Potential:** Like many hydrazides, this compound is a structural alert for genotoxicity. Trace level quantification (ppm level) is often required in final drug substances.
- **Stereoisomerism:** The 1,3-disubstitution on the cyclohexane ring creates cis and trans diastereomers. Analytical methods must distinguish or quantitate these isomers based on the

specific synthetic requirements.

This guide details two field-proven workflows: a Derivatization-LC-MS/MS method for trace impurity analysis and a Derivatization-HPLC-UV method for bulk purity assay.

Chemical Profile

Property	Data	Notes
Structure	Cyclohexane ring with -OH at C3 and -CONHNH at C1	1,3-disubstituted
Molecular Formula		MW: 158.20 g/mol
pKa (Calculated)	~3.5 (Hydrazide NH)	Weakly basic; protonates in acidic media
Solubility	High in MeOH, H ₂ O; Low in Hexane	Polar molecule
Reactivity	Nucleophilic Hydrazide	Reacts rapidly with aldehydes/ketones

Workflow 1: Trace Quantification (LC-MS/MS)

Objective: Quantitation of **3-Hydroxycyclohexane-1-carbohydrazide** at trace levels (0.1 – 10 ppm) in drug substances.

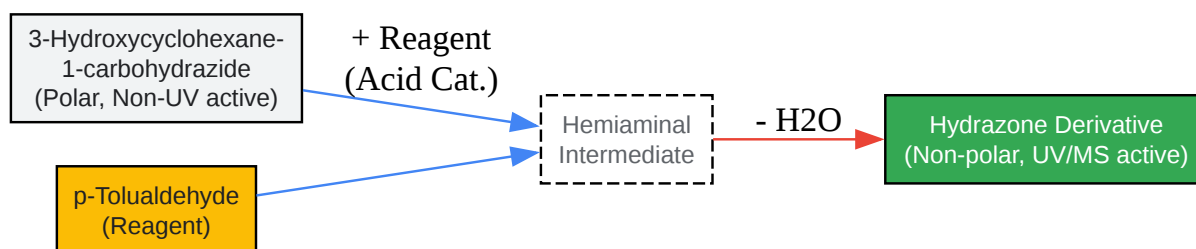
Rationale: The Derivatization Strategy

Direct analysis of aliphatic hydrazides by LC-MS is plagued by peak tailing (interaction with silanols) and ion suppression. We utilize in-situ derivatization with p-Tolualdehyde (PTA) or Benzaldehyde.

- Mechanism: The hydrazide nitrogen attacks the aldehyde carbonyl, eliminating water to form a stable hydrazone.

- Benefit: Increases hydrophobicity (better C18 retention), improves ionization efficiency (ESI+), and eliminates silanol interactions.

Visualization: Derivatization Pathway



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Figure 1: Reaction scheme for the conversion of the hydrazide analyte to a stable hydrazone derivative for analysis.

Detailed Protocol

Reagents:

- Derivatizing Agent: p-Tolualdehyde (98%+)
- Solvent: Methanol (LC-MS Grade)
- Catalyst: Formic Acid
- Internal Standard (IS): Isoniazid-d4 (structural analog) or similar hydrazide.

Step-by-Step Procedure:

- Sample Preparation: Weigh 50 mg of sample (API) into a 10 mL volumetric flask. Dissolve in 5 mL MeOH.
- Derivatization Mix: Add 100

L of p-Tolualdehyde and 50

L of Formic Acid.

- Reaction: Vortex and incubate at 40°C for 30 minutes. (Ultrasonication can be used as an alternative).
- Quenching: Dilute to volume with Acetonitrile/Water (50:50).
- Filtration: Filter through a 0.22 μm PTFE filter into an LC vial.

LC-MS/MS Parameters:

- Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 μm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[1]
- Gradient:
 - 0-1 min: 10% B
 - 1-6 min: 10% B
 - 6-8 min: 90% B
 - 8.1 min: 10% B (Re-equilibration)
- Flow Rate: 0.3 mL/min.
- MS Mode: ESI Positive, MRM (Multiple Reaction Monitoring).
- Transitions (Example for p-Tolualdehyde derivative):
 - Precursor:
(158 + 120 - 18 + 1)

- Quantifier Ion: Optimized fragment (likely loss of OH or cleavage of hydrazone).

Workflow 2: Purity Assay (HPLC-UV)

Objective: Purity assessment (>98%) or reaction monitoring during synthesis.

Rationale

For high-concentration samples, MS is unnecessary. Derivatization with 2-Nitrobenzaldehyde or Benzaldehyde introduces a strong chromophore, allowing robust UV detection at 254-300 nm.

Protocol

Reagents:

- Reagent: Benzaldehyde (Excess).
- Buffer: Phosphate buffer pH 3.5 (Catalyzes hydrazone formation).

Procedure:

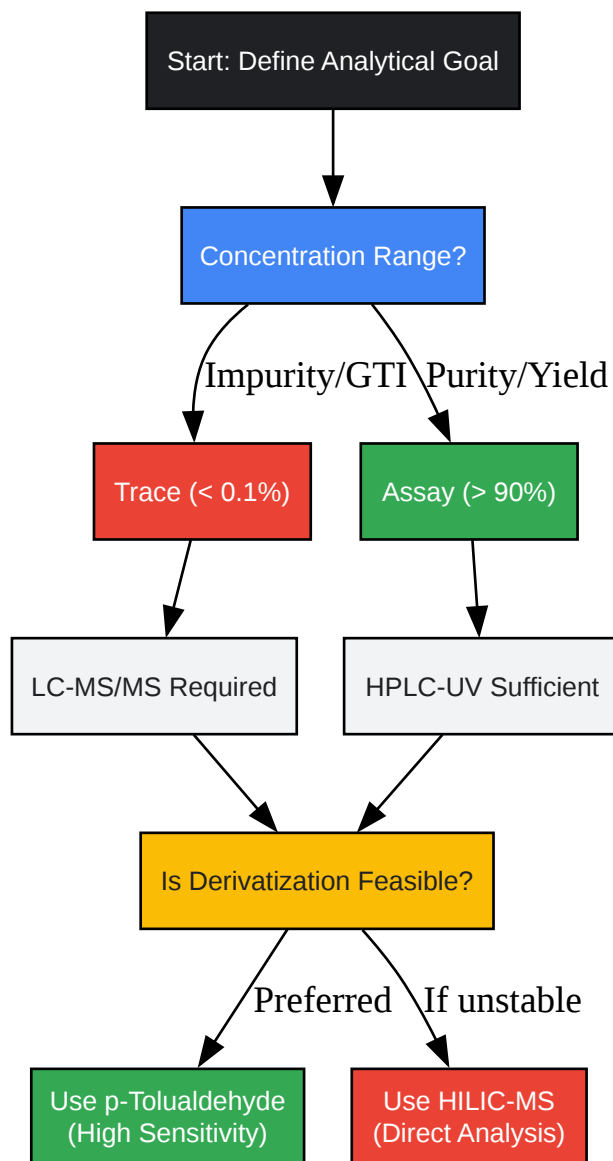
- Stock Solution: Prepare 1 mg/mL of **3-Hydroxycyclohexane-1-carbohydrazide** in Water/MeOH (50:50).
- Derivatization: Mix 1 mL Stock + 1 mL Benzaldehyde solution (2% v/v in MeOH).
- Incubation: 30 mins at Ambient Temperature.
- Analysis: Inject directly.

HPLC Conditions:

- Detector: UV-Vis / DAD at 290 nm (Benzaldehyde hydrazone).
- Column: C18 (4.6 x 150 mm, 3.5 m).

- Mobile Phase: Isocratic 40% Phosphate Buffer (pH 3.0) / 60% Acetonitrile.
- Note: The excess benzaldehyde will elute separately. Ensure resolution between the reagent peak and the product peak.[2]

Method Development Decision Tree



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Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

Critical Technical Considerations

Stereoisomer Separation

The 1,3-substitution pattern generates cis and trans isomers.

- **Derivatized Separation:** The hydrazone derivatives of cis and trans isomers often have different retention times on C18 columns due to differences in effective hydrodynamic volume and interaction with the stationary phase.
- **Recommendation:** If isomer ratio is critical, use a slower gradient (e.g., 0.5% B/min slope) to resolve the doublet peak.

Stability

- **Hydrazide Stability:** Hydrazides can oxidize in air. Prepare fresh stock solutions daily.
- **Derivative Stability:** Hydrazones are hydrolytically unstable in strong acid. Keep autosampler temperature at 4°C and ensure the final sample pH is near neutral or weakly acidic (pH 4-6).

Matrix Effects (LC-MS)

If analyzing this intermediate within a complex API synthesis mixture, the high concentration of precursors may suppress ionization.

- **Solution:** Use the Standard Addition Method or a deuterated internal standard (e.g., derivatized Isoniazid-d4) to compensate for matrix effects.

References

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